

An In-depth Technical Guide to the Chemical Properties of Boc-PEG1-Boc

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-PEG1-Boc**

Cat. No.: **B11842066**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of di-tert-butoxycarbonyl-poly(ethylene glycol) (**Boc-PEG1-Boc**), a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

Boc-PEG1-Boc, systematically named di-tert-butyl N,N'-(oxybis(ethane-2,1-diy))dicarbamate, is a valuable chemical tool in biomedical research. Its structure features a central hydrophilic single polyethylene glycol (PEG) unit flanked by two terminal amine functionalities protected by tert-butoxycarbonyl (Boc) groups. This arrangement provides a defined spacer with modifiable termini, making it a versatile building block for conjugating diverse molecular entities. The presence of the PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugates, while the acid-labile Boc protecting groups allow for selective and straightforward deprotection to reveal reactive primary amines for subsequent coupling reactions.

Chemical Structure and Properties

The fundamental characteristics of **Boc-PEG1-Boc** are summarized below. These values are extrapolated from its close structural analog, Boc-NH-PEG2-NH-Boc, and monofunctional Boc-PEG1 derivatives.

Table 1: Physicochemical Properties of **Boc-PEG1-Boc**

Property	Value
Systematic Name	di-tert-butyl N,N'-(oxybis(ethane-2,1-diy))dicarbamate
Synonyms	Boc-NH-PEG1-NH-Boc, 1,2-Bis(Boc-amino)-2-oxaethane
Molecular Formula	C ₁₄ H ₂₈ N ₂ O ₅
Molecular Weight	304.38 g/mol
Appearance	White to off-white solid or viscous liquid
Purity	Typically ≥95%
Storage Conditions	-20°C, desiccated

Solubility

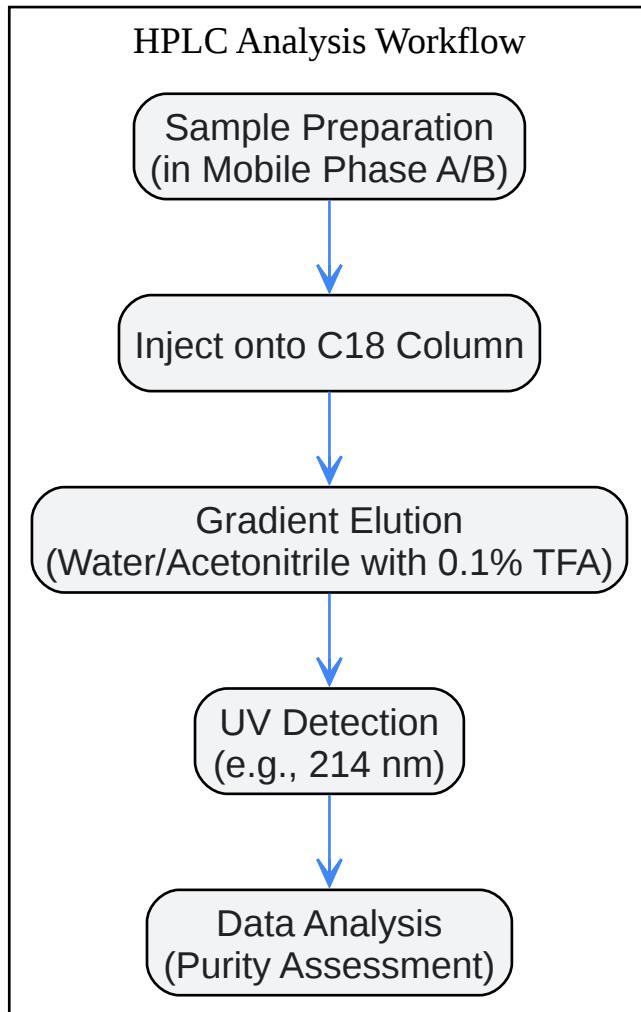
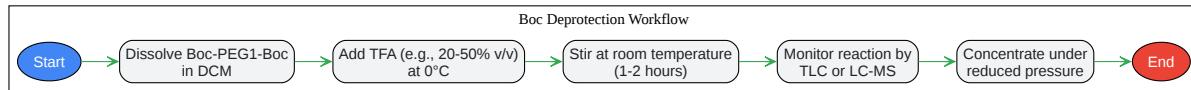
Boc-PEG1-Boc is expected to exhibit good solubility in a range of common organic solvents due to its chemical structure. The central ether linkage and the carbamate groups contribute to its polarity.

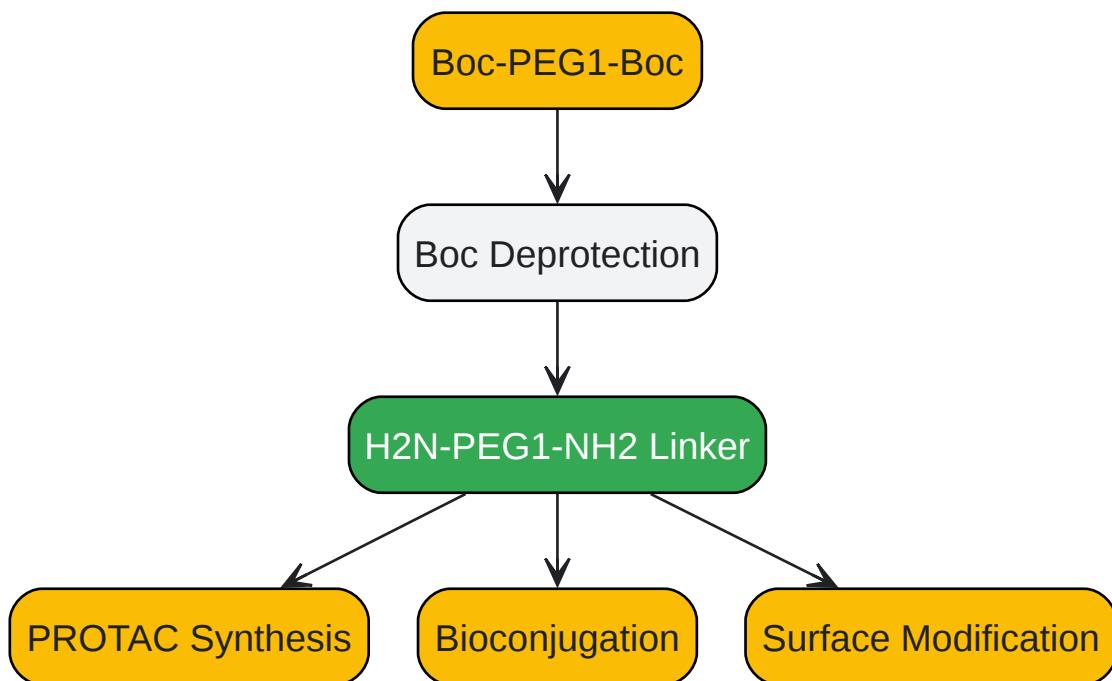
Table 2: Solubility Profile of **Boc-PEG1-Boc**

Solvent	Solubility
Dichloromethane (DCM)	Soluble
Dimethylformamide (DMF)	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Water	Sparingly soluble to soluble
Methanol	Soluble
Ethyl Acetate	Soluble

Stability and Reactivity

The stability of **Boc-PEG1-Boc** is primarily dictated by the acid-labile nature of the Boc protecting groups.



- Acid Stability: The Boc groups are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the corresponding primary amine salt and release isobutylene and carbon dioxide. This selective deprotection is a cornerstone of its utility in multi-step synthesis.[\[1\]](#)
- Base Stability: The molecule is generally stable to basic conditions, allowing for orthogonal protection strategies with base-labile protecting groups like Fmoc.
- Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures should be avoided to prevent potential degradation. Storage at -20°C is recommended for long-term stability.[\[1\]](#)
- Reactivity of Deprotected Form: Upon removal of the Boc groups, the resulting diamine is a reactive nucleophile that can readily participate in reactions with electrophiles such as activated esters (e.g., NHS esters), isocyanates, and aldehydes (via reductive amination) to form stable amide, urea, or amine linkages, respectively.


Experimental Protocols

The following sections detail standardized procedures for the characterization and manipulation of **Boc-PEG1-Boc**.

Boc Group Deprotection

This protocol describes the removal of the Boc protecting groups to yield the free diamine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Boc-PEG1-Boc]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11842066#chemical-properties-of-boc-peg1-boc>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com